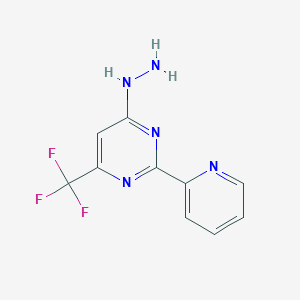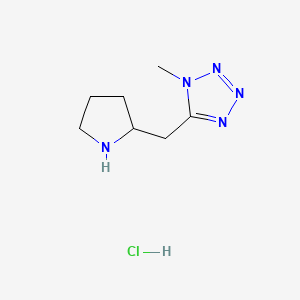
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride (MTTH) is a highly versatile organic compound with a wide range of applications in scientific research. It is a highly reactive and water-soluble compound with a molecular weight of 232.69 g/mol and a melting point of 140-142°C. MTTH is widely used as a reagent in organic synthesis and is also a key component in the synthesis of several biologically active compounds.
Aplicaciones Científicas De Investigación
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the synthesis of biologically active compounds. It is also used in the synthesis of fluorescent probes for imaging and detection of biomolecules. 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is also used in the synthesis of polymers with desirable properties such as biocompatibility, biodegradability, and controlled release. In addition, 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has been used in the synthesis of metal-organic frameworks (MOFs) for the adsorption and separation of small molecules.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is not yet fully understood. It is believed that the reaction of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride with other molecules is mediated by a radical chain mechanism. This mechanism involves the formation of a reactive radical species which then reacts with other molecules to form new products. The radical species is believed to be generated by the reaction of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride with water or other protic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride are not yet fully understood. However, it has been shown to be toxic to cells in vitro. In addition, 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has been shown to inhibit the growth of certain bacteria and fungi. The exact mechanism of action is not yet known, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of the cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride in lab experiments is its high reactivity and water-solubility. This makes it an ideal reagent for organic synthesis and the synthesis of other compounds. However, it is important to note that 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is toxic and should be handled with care. In addition, it is important to ensure that the product is properly purified before use in experiments.
Direcciones Futuras
The potential future directions for 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride are numerous. It could be used in the synthesis of new biologically active compounds and fluorescent probes for imaging and detection of biomolecules. In addition, it could be used in the synthesis of polymers with desirable properties such as biocompatibility, biodegradability, and controlled release. It could also be used in the synthesis of metal-organic frameworks (MOFs) for the adsorption and separation of small molecules. Finally, further research could be done to investigate the biochemical and physiological effects of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride and its potential applications in medicine.
Métodos De Síntesis
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride can be synthesized through a three-step reaction process. The first step involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with pyrrolidine in an aqueous solution of acetic acid. This reaction produces 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole. The second step involves the reaction of this intermediate with hydrochloric acid to produce 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride. The third step involves the purification of the product by recrystallization from ethanol.
Propiedades
IUPAC Name |
1-methyl-5-(pyrrolidin-2-ylmethyl)tetrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-12-7(9-10-11-12)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIZMAOJZAGPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)
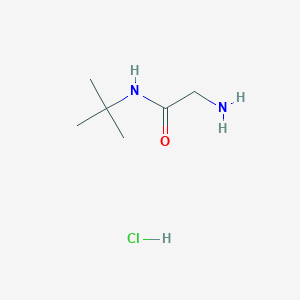
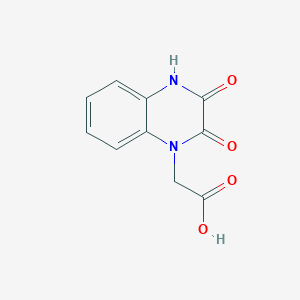
![ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B6141913.png)
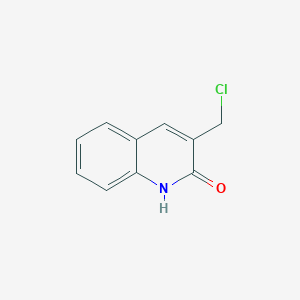


![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)
![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)
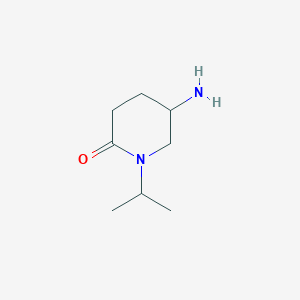
![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)
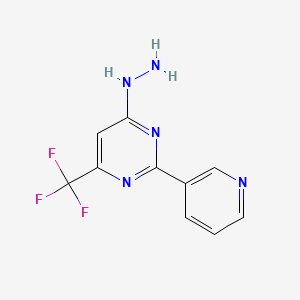
![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)
